molecular formula C18H15Cl2N3O2S B6495699 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide CAS No. 476459-95-7

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide

Cat. No. B6495699
CAS RN: 476459-95-7
M. Wt: 408.3 g/mol
InChI Key: LQSHMNRTDZXJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the thiadiazole ring might undergo reactions typical for heterocycles .

Scientific Research Applications

Anticancer Properties

The compound’s pharmacophore hybridization approach makes it promising for designing drug-like small molecules with anticancer properties . The synthetic strategy involves alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target compound. Its structure has been confirmed by various spectroscopic techniques, including 1H, 13C, 2D NMR, and LC-MS. In vitro studies using the NCI DTP protocol demonstrated its anticancer activity in a “60 lines screening” assay.

Antimicrobial Potential

Imidazole-containing compounds have therapeutic potential. Although not directly studied for this compound, related imidazole derivatives have been evaluated for antimicrobial activity against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .

Crystallographic Insights

While not extensively studied, structural derivatives of dichlorobenzamide compounds have been confirmed by single-crystal X-ray crystallography. These derivatives exhibit relatively stable N‒H⋯O hydrogen bonds, which may contribute to their biological properties .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many thiadiazole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2S/c1-10(2)25-13-6-3-11(4-7-13)16(24)21-18-23-22-17(26-18)14-8-5-12(19)9-15(14)20/h3-10H,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSHMNRTDZXJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.